[2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine
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Overview
Description
[2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine: is a chemical compound with the molecular formula C7H14F2N2 It is characterized by the presence of a pyrrolidine ring substituted with a difluoroethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a nucleophilic substitution reaction using a difluoroethyl halide.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Difluoroethyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the effects of difluoroethyl and methanamine groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new drugs with improved efficacy and safety profiles.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of [2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The difluoroethyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The methanamine group can interact with biological receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
[2-(2,2-Difluoroethyl)pyrrolidine]: Lacks the methanamine group, which may result in different chemical and biological properties.
[2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol: Contains a hydroxyl group instead of a methanamine group, leading to different reactivity and applications.
[2-(2,2-Difluoroethyl)pyrrolidin-2-yl]acetic acid: Features a carboxylic acid group, which can significantly alter its chemical behavior and biological activity.
Uniqueness
The presence of both the difluoroethyl and methanamine groups in [2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine makes it unique among similar compounds
Properties
IUPAC Name |
[2-(2,2-difluoroethyl)pyrrolidin-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2/c8-6(9)4-7(5-10)2-1-3-11-7/h6,11H,1-5,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYDMKLCGNFEEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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